- Highly active oligomeric (salen)Co catalysts for asymmetric epoxide ring-opening reactions, Journal of the American Chemical Society, 2001, 123(11), 2687-2688
Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)
4-methylbenzene-1-sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylbenzenesulfonic acid
- Methylbenzenesulfonic acid
- PTSA
- toluene-4-sulfonic acid
- Toluenesulfonic acid
- Tosic acid
- P-Toluene Sulfonic Acid
- p-Toluenesulfonic acid monohydrate
- P-Toluene Sulphonic Acid
- para toluene sulfonic acid
- para toluene sulphonic acid
- PTS ACID
- TL65
- TsOH
- TL65LS
- TSA-95
- Tsa-hp
- Tsa-mh
- TSA-65W
- TSA-65M
- Eltesol
- 对甲苯磺酸生产厂家
- 对甲苯磺酸
- p-Toluenesulfonic acid
- PARATOLUENE SULPHONIC ACID
- p-tolylsulfonicacid
- PTSA 70
- toluene-4-sulphonic
- Toluene-p-sulfonate
- toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
- 4-methylbenzene-1-sulfonic acid
- 4-Toluenesulfonicacid
- SULTAMICILLIN IMPURITY B (EP IMPURITY)
- NSC167068
- P-TOLUENESULFONIC ACID [EP IMPURITY]
- p-Tolylsulfonic acid
- AT27303
- 4-toluene sulphonic acid
- 4methylbenzenesulfonic acid
- PARA-TOLUENE SULFONATE
- AS-82150
- p-Toluene-sulfonic acid
- C-250
- 4-methylphenylsulfonic acid
- 4-methylbenzene-sulfonic acid
- 4-methyl-benzene-sulphonic acid
- p-toluenesufonic acid
- Manro PTSA 65 LS
- para-toluene sulfonic acid
- QGV5ZG5741
- p-toluensulfonic acid
- TAYCATOX-300
- Manro PTSA 65 E
- rho-toluenesulfonic acid
- NCIOpen2_002932
- paratoluene-sulfonic acid
- p-Toluene sulfonate
- p- toluenesulfonic acid
- CYZAC-4040
- para-toluene-sulfonic acid
- p-toluene-sulphonic acid
- para-toluenesulfonic acid
- TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
- NCGC00248146-02
- SCHEMBL34
- para toluenesulphonic acid
- Kyselina p-toluenesulfonova
- 4-methylbenzenesulphonic acid
- NSC 167068
- TosicAcid
- NCGC00248146-03
- MFCD00064387
- SY011236
- Nacure 1040
- 4-methylbenzene sulfonic acid
- NSC2167
- Benzenesulfonic acid, methyl-
- CHEBI:27849
- WLN: WSQR D1
- Toluene sulfonic acid
- toluene p-sulfonic acid
- Kyselina p-toluensulfonova
- 25231-46-3
- p-toluenesuiphonic acid
- toluene p-sulphonic acid
- K-Cure 1040
- NACURE-1040
- InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
- Ts-OH
- p-Methylbenzenesulfonic acid
- CAS-104-15-4
- SR-01000944854
- Q-200514
- Q285878
- 4-Toluenesulfonic acid
- toluene-p-sulfonic acid
- BDBM50294029
- TosOH
- p-TsOH
- 4-methyl-benzenesulfonic acid
- 2(Or 4)-toluenesulphonic acid
- J-001117
- p-TSA
- pTsOH
- AE-848/00887005
- UNII-QGV5ZG5741
- p-toluyl sulphonic acid
- LISINOPRIL IMPURITY B [EP IMPURITY]
- p-toluenesulfonicacid
- 4-toluenesulphonic acid
- AC-794
- NSC-167068
- HSDB 2026
- DB-050363
- Toluene-4-sulphonic acid
- 4-sulphotoluene
- STL199173
- 4-11-00-00241 (Beilstein Handbook Reference)
- PTS-100
- paratoluene sulfonic acid
- ANASTROZOLE IMPURITY F (EP IMPURITY)
- TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
- TSU
- NCIOpen2_003096
- DTXCID406701
- Cyzac 4040
- p-tolu-enesulfonic acid
- toluene 4-sulfonic acid
- C06677
- Cyclophil P T S A
- SR-01000944854-1
- 1ST001660
- K-Cure 040
- p-toluensulphonic acid
- p-toluene-sulfonicacid
- AD-3302W
- Manro PTSA 65 H
- Toluen-4-sulfonsaeure
- para-toluenesulphonic acid
- Kyselina p-toluenesulfonova [Czech]
- ACTIVATOR-100T3
- Kyselina p-toluensulfonova [Czech]
- AKOS008966288
- NS00010519
- paratoluenesulphonic acid
- Toluenesulfonic acid (VAN)
- p-Toluolenesulfonic acid
- p-toluenylsulfonic acid
- paratoluensulfonic acid
- 4-methylphenylsulphonic acid
- para-toluensulfonic acid
- p-Toluenesulfonate
- CHEMBL541253
- CS-W019626
- ar-Toluenesulfonic acid
- F1908-0079
- Tosylic acid
- NCGC00248146-01
- p-toluenesulfonic acid (ptsa)
- DRYER-900
- para toluenesulfonic acid
- rho-toluene sulfonic acid
- p-Toluenesulphonic acid
- p-toluene sulfonicacid
- SULTAMICILLIN IMPURITY B [EP IMPURITY]
- 4-TOLUENE-SULFONIC ACID
- p-Methylphenylsulfonic acid
- EC 203-180-0
- Eltesol TSX
- 4-Toluenesulfinic acid sodium salt
- P-TOLUENESULFONIC ACID [MI]
- T0267
- DTXSID0026701
- 4-methyl-benzene sulphonic acid
- p-toluen sulfonic acid
- P-TOLUENESULFONIC ACID (EP IMPURITY)
- paratoluenesulfonic acid
- NSC-2167
- P-Toluene Sulfonic acid(monohydrate)
- BP-31081
- DB03120
- BRN 0472690
- EINECS 203-180-0
- Tos-OH
- NCGC00259913-01
- Tox21_202364
- Benzenesulfonic acid, 4-methyl-
- 4-toluene-sulphonic acid
- para-toluene sulphonic acid
- LISINOPRIL IMPURITY B (EP IMPURITY)
- ANASTROZOLE IMPURITY F [EP IMPURITY]
- 104-15-4
- AI3-26478
- toluene-p-sulphonic acid
- 4-Toluene sulfonic acid
- p -toluenesulfonic acid
- KC-1040
- 4-methyl benzene sulfonic acid
-
- MDL: MFCD00064387
- Inchi: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
- InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O
Computed Properties
- Exact Mass: 172.01900
- Monoisotopic Mass: 172.019415
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP4: 1.7
- Topological Polar Surface Area: 62.8
- Isotope Atom Count: 0
- Surface Charge: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Colorless monoclinic flake or columnar crystals
- Density: 1.07
- Melting Point: 106~107℃
- Boiling Point: 116 ºC
- Flash Point: 41 ºC
- Refractive Index: 1.3825-1.3845
- Solubility: DMSO (Slightly), Methanol (Slightly)
- Water Partition Coefficient: dissolution
- PSA: 62.75000
- LogP: 2.32250
- Solubility: Soluble in ethanol and ether, slightly soluble in water and hot benzene
- pka: -0.43±0.50(Predicted)
4-methylbenzene-1-sulfonic acid Security Information
- Hazardous Material transportation number:2585
- Hazard Category Code: R10;R34
- Safety Instruction: S45-S26-S23
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Flammable area
- Safety Term:8
- Packing Group:III
- Risk Phrases:R10; R34
- Packing Group:III
- Hazard Level:8
4-methylbenzene-1-sulfonic acid Customs Data
- HS CODE:29163990
- Customs Data:
China Customs Code:
2904100000Overview:
2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-methylbenzene-1-sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-500g |
Toluene-4-sulfonic acid |
104-15-4 | 500g |
¥328.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-100g |
Toluene-4-sulfonic acid |
104-15-4 | 100g |
¥158.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82190-25g |
Toluene-4-sulfonic acid |
104-15-4 | 25g |
¥88.0 | 2021-09-04 | ||
| Ambeed | A438070-25g |
4-Toluenesulfonic acid |
104-15-4 | 99+% | 25g |
$26.00 | 2021-08-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T823839-2.5kg |
p-Toluenesulfonic acid |
104-15-4 | 99% | 2.5kg |
4,560.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890279-500ml |
p-Toluenesulfonic acid |
104-15-4 | 1.0 mol/L in H2O | 500ml |
268.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890280-250ml |
p-Toluenesulfonic acid |
104-15-4 | 65% in H2O | 250ml |
328.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-500g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 500g |
¥103.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SA670-100g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 98% | 100g |
¥61.0 | 2022-07-28 | |
| Enamine | EN300-16830-1.0g |
4-methylbenzene-1-sulfonic acid |
104-15-4 | 1.0g |
$81.0 | 2023-02-09 |
4-methylbenzene-1-sulfonic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
- Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals, Chemische Berichte, 1985, 118(6), 2164-85
Production Method 5
- Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals, Journal of Organic Chemistry, 2021, 86(1), 1253-1261
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
- Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill Grinding, Journal of the American Chemical Society, 2023, 145(33), 18432-18438
Production Method 15
Production Method 16
Production Method 17
Production Method 18
- Preparation of novel crystalline η (eta) form of perindopril erbumine, World Intellectual Property Organization, , ,
Production Method 19
1.2 Catalysts: Platinum ; rt
1.3 Reagents: Hydrogen ; 5 bar, rt
1.4 Solvents: Toluene ; reflux
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Production Method 20
- Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof, United States, , ,
Production Method 21
- Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors, World Intellectual Property Organization, , ,
Production Method 22
Production Method 23
Production Method 24
Production Method 25
- Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975], Biomaterials, 2017, 125,
Production Method 26
Production Method 27
Production Method 28
Production Method 29
Production Method 30
Production Method 31
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 32
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 33
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 34
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 35
2.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 36
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 37
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 38
- Synthesis of analogs of K-582A, an antibiotic heptapeptide, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7
Production Method 39
- Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis, United States, , ,
Production Method 40
- Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Production Method 41
- IL-8 receptor antagonist, World Intellectual Property Organization, , ,
Production Method 42
- Preparation of perindopril tert-butylamine salt, China, , ,
Production Method 43
- Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril, European Patent Organization, , ,
Production Method 44
- Preparation of novel crystalline form of perindopril erbumine monohydrate, World Intellectual Property Organization, , ,
Production Method 45
- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9
Production Method 46
- Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine, European Patent Organization, , ,
Production Method 47
- Racemate separation of optically active bicyclic imino-α-carboxylic acids, Federal Republic of Germany, , ,
Production Method 48
Production Method 49
- Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality, Polymer Chemistry, 2018, 9(14), 1767-1771
Production Method 50
Production Method 51
Production Method 52
Production Method 53
1.2 Solvents: Toluene ; heated; rt
- UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties, Journal of Macromolecular Science, 2017, 54(10), 662-668
Production Method 54
Production Method 55
Production Method 56
Production Method 57
1.2 Reagents: Ammonium hydroxide Solvents: Water
Production Method 58
Production Method 59
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether , Water ; pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide , Potassium chloride Catalysts: Subtilisin Solvents: Acetone , Water ; 91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 60
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
4.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
Production Method 61
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ; 2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ; 0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ; pH 7.3, 5 °C
5.1 Solvents: Methanol ; 20 min, rt; 4 h, 40 °C; overnight, rt
4-methylbenzene-1-sulfonic acid Raw materials
- D-Tyrosine
- 4-methylbenzene-1-sulfonic acid
- 2-Iodotoluene
- Di-tert-butyl dicarbonate
- (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
- L-Valine
- 1H-Indole-2-carboxylic acid, 2,3,4,5,6,7-hexahydro-, phenylmethyl ester, (2S)-
- 2-methyl-2H-indazol-3-amine
- L-Leucine
- 4-Dimethylaminopyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- ethyl (E)-2-(benzylideneamino)acetate
4-methylbenzene-1-sulfonic acid Preparation Products
- 4-methylbenzene-1-sulfonic acid (104-15-4)
- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (429658-95-7)
- Benzenesulfonic acid, 3-iodo-4-methyl- (103675-61-2)
- 2H-Indazol-3-amine, N,2-dimethyl- (97990-15-3)
- o-Toluenesulfonic Acid (88-20-0)
- Methyl 3-aminopropanoate (4138-35-6)
- 4-Dimethylaminopyridine (1122-58-3)
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)] (108-48-5)
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)- (83508-14-9)
- prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate (88224-01-5)
- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester (681260-04-8)
4-methylbenzene-1-sulfonic acid Suppliers
4-methylbenzene-1-sulfonic acid Related Literature
-
Sudipta Ponra,K. C. Majumdar RSC Adv. 2016 6 37784
-
Congmin Wang,Wenjia Zhao,Haoran Li,Liping Guo Green Chem. 2009 11 843
-
Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387
-
Himabindu Battula,Moromi Nath,Sabyashachi Mishra,Subbalakshmi Jayanty RSC Adv. 2023 13 5134
-
Mohammad Taghi Nazeri,Ahmad Shaabani,Behrouz Notash Org. Biomol. Chem. 2021 19 3722
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonic acids and derivatives p-Methylbenzenesulfonates
- Material Chemicals Colorants and Pigments Dyes
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Material Chemicals Colorants and Pigments
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on 4-methylbenzene-1-sulfonic acid
4-Methylbenzene-1-sulfonic Acid (CAS No. 104-15-4): Properties, Applications, and Industry Insights
4-Methylbenzene-1-sulfonic acid (CAS No. 104-15-4), also known as p-toluenesulfonic acid (PTSA), is a widely used organic compound in chemical synthesis and industrial applications. This white crystalline solid belongs to the class of aromatic sulfonic acids, characterized by its high solubility in water and organic solvents. The compound's molecular formula is C7H8O3S, with a molecular weight of 172.20 g/mol.
The growing interest in 4-methylbenzene-1-sulfonic acid applications stems from its versatile role as a catalyst in esterification reactions, a key process in pharmaceutical and fragrance manufacturing. Recent studies highlight its effectiveness as an alternative to conventional acid catalysts, particularly in green chemistry applications where milder reaction conditions are preferred. Researchers are exploring its potential in sustainable chemical processes, aligning with current industry trends toward environmentally friendly production methods.
In the pharmaceutical sector, p-toluenesulfonic acid uses include serving as an intermediate in drug synthesis and as a stabilizing agent. Its ability to form stable salts with various organic compounds makes it valuable in formulating medications with improved solubility and bioavailability. The compound's chemical properties—including its acidity (pKa ≈ -2.8) and thermal stability (melting point 106-107°C)—make it suitable for high-temperature applications without significant decomposition.
The global market for 4-methylbenzene-1-sulfonic acid has shown steady growth, driven by increasing demand from the polymer industry where it serves as a curing agent and catalyst. Manufacturers are focusing on developing high-purity grades of the compound to meet stringent quality requirements in electronic applications, particularly in the production of printed circuit boards and semiconductor materials.
Recent innovations in p-toluenesulfonic acid production methods have addressed environmental concerns by reducing waste generation and improving energy efficiency. Modern synthesis routes emphasize atom economy and reduced solvent usage, responding to the chemical industry's sustainability goals. These advancements have positioned 104-15-4 CAS number compounds as more environmentally acceptable compared to traditional strong mineral acids.
Safety considerations for handling 4-methylbenzene-1-sulfonic acid include proper personal protective equipment due to its acidic nature. While not classified as highly hazardous, appropriate storage conditions (cool, dry environments in corrosion-resistant containers) are recommended to maintain product quality. The compound's material compatibility with various industrial materials has been extensively documented, facilitating its integration into existing production processes.
Analytical techniques for p-toluenesulfonic acid quality control typically involve titration methods, HPLC, and spectroscopic analysis. The development of rapid testing protocols has improved manufacturing efficiency, enabling real-time monitoring of production batches. These quality assurance measures ensure consistency in the compound's performance across different applications.
Emerging research explores novel applications of 4-methylbenzene-1-sulfonic acid derivatives in energy storage systems and specialty materials. Its structural modification potential allows creation of customized sulfonic acid compounds with tailored properties for specific industrial needs. This adaptability contributes to its growing importance in advanced material science applications.
The regulatory status of CAS 104-15-4 varies by region, with most jurisdictions classifying it as an industrial chemical with standard handling requirements. Manufacturers provide comprehensive safety data sheets that detail proper handling procedures, first aid measures, and environmental precautions for this widely used chemical intermediate.
Future prospects for 4-methylbenzene-1-sulfonic acid include potential applications in biodegradable polymers and as a component in catalytic systems for renewable fuel production. Ongoing research into its electrochemical properties may unlock new uses in energy-related technologies, further expanding its industrial significance in coming years.
104-15-4 (4-methylbenzene-1-sulfonic acid) Related Products
- 36747-44-1(Benzenesulfonic acid,4-methyl-, calcium salt (2:1))
- 14472-28-7(Benzenesulfonic acid,4-methyl-, aluminum salt (3:1))
- 68266-74-0(Benzenesulfonic acid, 4-methyl-, thallium(3+) salt (3:1))
- 51650-46-5(Benzenesulfonic acid,4-methyl-, magnesium salt (2:1))
- 617-97-0(3-methylbenzene-1-sulfonic acid)
- 6192-52-5(p-Toluenesulfonic acid monohydrate)
- 30918-75-3(Silver p-toluenesulphonate)
- 16722-51-3(Benzenesulfonic acid,4-methyl-, ion(1-))
- 47265-07-6(Benzenesulfonic acid,4-methyl-, manganese(2+) salt (2:1))
- 16106-44-8(Benzenesulfonic acid,4-methyl-, potassium salt (1:1))